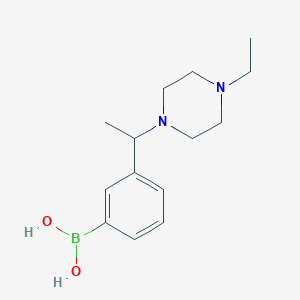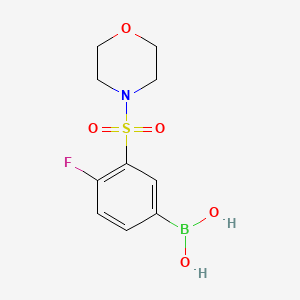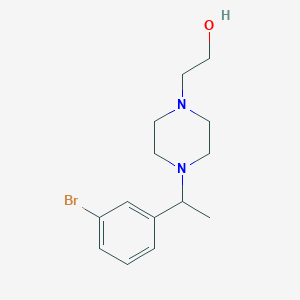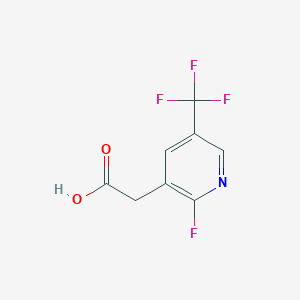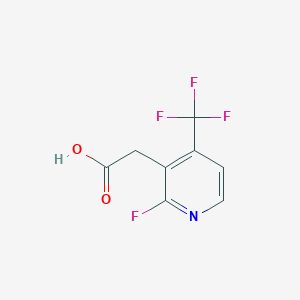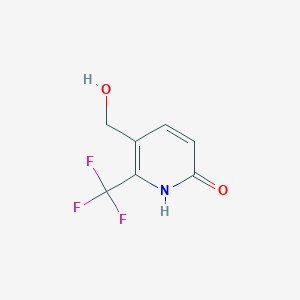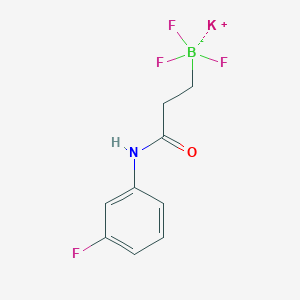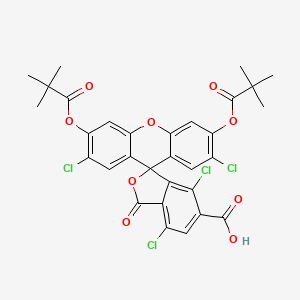
6-TET 二异戊酸酯
描述
Molecular Structure Analysis
The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .Chemical Reactions Analysis
While specific chemical reactions involving 6-TET dipivaloate are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .Physical and Chemical Properties Analysis
6-TET dipivaloate is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .科学研究应用
环境修复
6-TET 二异戊酸酯凭借其化学稳定性,为环境修复领域做出了重大贡献。该化合物有助于固定受污染土壤中的微量元素,降低其流动性、生物有效性和毒性。这在原位化学稳定化领域尤为重要,在该领域,土壤改良剂的应用(可能包括 6-TET 二异戊酸酯等化合物)已显示出在减少受污染场地对环境的影响方面的前景。然而,尽管实验室结果呈阳性,但这些技术的现场验证和示范仍然很少,这主要是由于公共当局的保守态度以及建立现场实验所涉及的复杂性。研究人员强调需要提高公众对替代修复技术的认识和接受度,以支持未来的项目,展示这些方法在自然条件下的有效性 (Kumpiene 等,2019 年)。
热电材料开发
6-TET 二异戊酸酯在热电 (TE) 材料的开发中发挥着作用。这些材料将温差转化为电电压,传统上受限于低效率和高成本。然而,6-TET 二异戊酸酯等创新材料的加入已显示出增强热电性能的潜力。聚合物-无机 TE 纳米复合材料的开发,特别是涉及导电聚合物和无机 TE 材料的开发,为创造高性能、经济高效的 TE 材料提供了机会。该领域的进步主要是由提高这些器件的热电品质因数 (ZT) 和整体效率的愿望推动的。6-TET 二异戊酸酯在此背景下的应用可能是克服现有限制并在能量转换过程中更广泛采用 TE 材料的关键 (Du 等,2012 年)。
生物医学应用
在生物医学领域,6-TET 二异戊酸酯因其在心脏和血管重塑中的潜力而被发现。与 6-TET 二异戊酸酯相关的化合物四氢化苯并[c]苯并[4,5]二氮杂卓 (Tet) 已被发现对心血管健康有显着影响。它不仅作为一种抗高血压药物,还逆转心脏和血管重塑,这是降低心血管发病率和死亡率的关键因素。Tet 的作用包括降低血压、左心室重量、血管内膜厚度和胶原蛋白含量等。它还改善血流动力学变化并抑制血管平滑肌细胞的增殖,突出了其对心血管健康的影响 (Rao,2002 年)。
作用机制
Target of Action
The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .
Mode of Action
6-TET dipivaloate interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of 6-TET dipivaloate with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .
Biochemical Pathways
The biochemical pathway affected by 6-TET dipivaloate is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, 6-TET dipivaloate allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .
Pharmacokinetics
It is known that 6-tet dipivaloate is soluble in dmso or dmf , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6-TET dipivaloate’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .
Action Environment
The action, efficacy, and stability of 6-TET dipivaloate can be influenced by various environmental factors. For example, 6-TET dipivaloate should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using 6-TET dipivaloate in research or clinical applications.
安全和危害
未来方向
生化分析
Biochemical Properties
6-TET dipivaloate plays a crucial role in biochemical reactions, particularly in nucleic acid sequencing. It interacts with various enzymes, proteins, and other biomolecules to facilitate the detection and analysis of nucleic acids. The compound’s fluorescent properties allow it to bind to nucleic acids and emit light upon excitation, enabling researchers to visualize and track nucleic acid sequences . Additionally, 6-TET dipivaloate can conjugate with amino groups, making it useful for labeling peptides and oligonucleotides .
Cellular Effects
6-TET dipivaloate influences various cellular processes by acting as a fluorescent probe. It can be used to study cell signaling pathways, gene expression, and cellular metabolism. By labeling nucleic acids, 6-TET dipivaloate allows researchers to monitor changes in gene expression and track the movement of nucleic acids within cells . This compound’s ability to label peptides and oligonucleotides also makes it valuable for studying protein interactions and cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of 6-TET dipivaloate involves its binding interactions with nucleic acids and proteins. Upon binding to nucleic acids, the compound’s fluorescent properties are activated, allowing for the visualization of nucleic acid sequences . Additionally, 6-TET dipivaloate can inhibit or activate specific enzymes involved in nucleic acid metabolism, further influencing gene expression and cellular processes . The compound’s ability to conjugate with amino groups also plays a role in its interactions with peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-TET dipivaloate can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. 6-TET dipivaloate is known to be stable when stored at appropriate conditions, such as at +4°C . Prolonged exposure to light and heat can lead to degradation, affecting its fluorescent properties and overall effectiveness . Long-term studies have shown that 6-TET dipivaloate can maintain its labeling capabilities for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of 6-TET dipivaloate can vary with different dosages in animal models. Studies have shown that low doses of the compound are effective for labeling nucleic acids and peptides without causing significant toxicity . Higher doses may lead to adverse effects, such as cellular toxicity and disruption of normal cellular processes . It is important to determine the optimal dosage for each specific application to minimize potential toxic effects while maximizing the compound’s labeling capabilities .
Metabolic Pathways
6-TET dipivaloate is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in nucleic acid synthesis and degradation, influencing metabolic flux and metabolite levels . By labeling nucleic acids, 6-TET dipivaloate allows researchers to study the dynamics of nucleic acid metabolism and gain insights into the regulation of gene expression .
Transport and Distribution
Within cells and tissues, 6-TET dipivaloate is transported and distributed through specific transporters and binding proteins. The compound’s ability to conjugate with amino groups allows it to interact with various cellular components, facilitating its transport and localization . Studies have shown that 6-TET dipivaloate can accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its labeling effects .
Subcellular Localization
The subcellular localization of 6-TET dipivaloate is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, where it labels nucleic acids and proteins . This targeted localization enhances the compound’s effectiveness in studying cellular processes and provides valuable insights into the spatial dynamics of nucleic acids and proteins .
属性
IUPAC Name |
2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOBCBGNSDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



